Cas no 304671-77-0 ([1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1))

[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) is a crystalline organic compound primarily used as an intermediate in the synthesis of dyes, pigments, and advanced materials. Its biphenyl core, substituted with methyl groups and amine functionalities, enhances stability and reactivity, making it suitable for polymerization and cross-linking applications. The hydrochloride salt form improves solubility in polar solvents, facilitating handling in aqueous systems. The hydrate component ensures consistent hydration, which is critical for reproducible reactions. This compound is valued for its high purity and well-defined stoichiometry, ensuring reliable performance in research and industrial processes, particularly in the development of high-performance polymers and specialty chemicals.
[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) structure
304671-77-0 structure
Product Name:[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1)
CAS No:304671-77-0
MF:C14H20Cl2N2O
MW:303.227401733398
CID:299564
PubChem ID:66822438
Update Time:2025-06-09

[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1)
    • 4-(4-amino-3-methylphenyl)-2-methylaniline,hydrate,dihydrochloride
    • 4-(4-amino-3-methylphenyl)-2-methylaniline;hydrate;dihydrochloride
    • 3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1)
    • o-Tolidine dihydrochloride hydrate
    • DTXSID10735831
    • 304671-77-0
    • Inchi: 1S/C14H16N2.2ClH.H2O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;;/h3-8H,15-16H2,1-2H3;2*1H;1H2
    • InChI Key: HDHKKIQVKAZZHG-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O.NC1C=CC(=CC=1C)C1C=CC(=C(C)C=1)N

Computed Properties

  • Exact Mass: 302.0952687g/mol
  • Monoisotopic Mass: 302.0952687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 53Ų

Experimental Properties

  • Color/Form: Light red solid
  • Melting Point: >340 °C(lit.)
  • Solubility: Not determined

[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) Security Information

  • Hazardous Material transportation number:UN 3077 9/PG 3
  • Hazard Category Code: 45-22-51/53
  • Safety Instruction: 53-45-61
  • Hazardous Material Identification: T N

[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) Pricemore >>

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[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) Related Literature

Additional information on [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1)

[1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) and Its Significance in Modern Chemical Biology

The compound with the CAS number 304671-77-0, specifically [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1), represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a biphenyl core with diamine and dimethyl substituents, has garnered attention due to its unique chemical properties and potential applications in pharmaceutical research and development.

The biphenyl scaffold is a well-known motif in medicinal chemistry, often employed in the design of bioactive molecules due to its rigidity and ability to engage in π-stacking interactions. In the case of [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1), the presence of two amine groups at the 4-position and two methyl groups at the 3-position introduces additional functional handles that can be exploited for further derivatization. The hydrochloride and hydrate forms indicate that the compound exists in a salt form, which can influence its solubility and stability.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, making compounds like [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) more accessible for drug discovery. By leveraging molecular docking simulations and virtual screening techniques, researchers can rapidly assess the potential interactions between this molecule and biological targets. This approach has been particularly effective in identifying candidates for further experimental validation.

The diamine moiety in [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) suggests potential applications in coordination chemistry. Amines are known to form stable complexes with various metal ions, which can be harnessed for catalytic applications or as probes for studying metal ion transport in biological systems. The dimethyl substituents may further modulate these interactions by influencing steric hindrance and electronic properties.

In the context of pharmaceutical research, the ability to fine-tune molecular structure is crucial for optimizing drug-like properties such as bioavailability and target specificity. The unique architecture of [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) makes it an attractive candidate for exploring novel therapeutic strategies. For instance, derivatives of this compound could be designed to interact with specific enzymes or receptors involved in disease pathways.

One particularly intriguing area of research involves the use of biphenyl derivatives as scaffolds for developing small-molecule inhibitors. The rigid planar structure of biphenyl allows for optimal alignment with target proteins, enhancing binding affinity. Additionally, the presence of multiple functional groups provides opportunities for selective modifications that can improve pharmacokinetic profiles. Current studies are exploring how variations in substitution patterns on biphenyl cores can influence binding interactions with biological targets.

The hydrochloride and hydrate forms of [1,1'-Biphenyl]-4,4'-diamine,3,3'-dimethyl-, hydrochloride, hydrate (1:2:1) also contribute to its versatility as a research tool. The salt form can enhance solubility in aqueous media while maintaining stability under various storage conditions. This makes it easier to handle and study in both laboratory and industrial settings.

Recent publications have highlighted the use of biphenyl-based compounds in developing treatments for neurological disorders. The ability of these molecules to cross the blood-brain barrier and interact with central nervous system targets makes them promising candidates for therapeutic intervention. For example,[1, 1' - Biphenyl] - 4,4' - diamine,3,3' - dimethyl - ,hydrochloride,hydrate (1:2:1) derivatives have been investigated for their potential role in modulating neurotransmitter activity.

The dimethyl substituents at the 3-position may play a critical role in modulating electronic properties and steric hindrance around the amine groups. By adjusting these substituents, researchers can fine-tune binding affinities and selectivity profiles, which are essential for developing effective drugs。 This level of control is particularly valuable when designing molecules intended for complex biological systems.

The growing interest in metal-organic frameworks (MOFs) has also opened new avenues for utilizing compounds like [1,1' - Biphenyl] - 4,4' - diamine,3،3' - dimethyl - ,hydrochloride,hydrate (1:2:1) . The amine groups can act as ligands to coordinate with metal ions, forming porous structures that have applications in gas storage, catalysis, and separation technologies。 These MOFs can be tailored to specific needs by selecting appropriate metal ions and organic linkers.

In conclusion,[1,1' - Biphenyl] - 4،4' - diamine,3،3' - dimethyl - ,hydrochloride,hydrate (1:2:1) represents a versatile molecule with significant potential in chemical biology。 Its unique structure, combined with recent advances in computational methods and synthetic chemistry, positions it as a valuable tool for drug discovery and material science applications。 As research continues to uncover new ways to exploit its properties, this compound is likely to remain at the forefront of innovation in these fields.

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